FGFR1 Enzymatic Potency: Target Aldehyde-Derived Moiety vs. Unsubstituted and Monosubstituted Benzaldehydes
When the 2,6-dichloro-3,5-dimethoxyphenyl group (derived from the target aldehyde) is incorporated into the pyrimidinyl urea scaffold of infigratinib, the resulting molecule inhibits FGFR1 with an IC₅₀ of 0.9 nM [1]. In contrast, the unsubstituted benzaldehyde-derived phenyl analog shows no measurable FGFR1 inhibition at concentrations up to 10 µM, representing a >10,000-fold potency differential [1]. The 2,6-dichlorobenzaldehyde-derived analog (lacking methoxy groups) and the 3,5-dimethoxybenzaldehyde-derived analog (lacking chlorine) both exhibit IC₅₀ values >1 µM, confirming that the simultaneous presence of 2,6-dichloro and 3,5-dimethoxy substitution is indispensable for sub-nanomolar activity [1].
| Evidence Dimension | FGFR1 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.9 nM (infigratinib incorporating 2,6-dichloro-3,5-dimethoxyphenyl moiety) |
| Comparator Or Baseline | Unsubstituted phenyl analog: >10,000 nM; 2,6-dichlorophenyl analog: >1,000 nM; 3,5-dimethoxyphenyl analog: >1,000 nM |
| Quantified Difference | ≥1,111-fold superior to 2,6-dichloro or 3,5-dimethoxy mono-substituted analogs |
| Conditions | In vitro enzymatic assay using recombinant human FGFR1 kinase domain, ATP concentration at Km |
Why This Matters
For procurement decisions in FGFR inhibitor programs, the aldehyde building block that delivers sub-nanomolar target engagement is non-negotiable; generic benzaldehydes fail to produce active leads.
- [1] Guagnano, V. et al. J. Med. Chem. 2011, 54, 7066–7083. View Source
